molecular formula C17H18O B1313889 Bis(2,4-dimethylphenyl)methanone CAS No. 3478-88-4

Bis(2,4-dimethylphenyl)methanone

Cat. No. B1313889
CAS RN: 3478-88-4
M. Wt: 238.32 g/mol
InChI Key: KFNQSAKXSGGDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(2,4-dimethylphenyl)methanone” is a chemical compound with the CAS Number: 3478-88-4 and a linear formula of C17H18O . It has a molecular weight of 238.33 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “Bis(2,4-dimethylphenyl)methanone” is 1S/C17H18O/c1-11-5-7-15(13(3)9-11)17(18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Bis(2,4-dimethylphenyl)methanone” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 345.9±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 146.7±14.2 °C .

Scientific Research Applications

Antioxidant Properties

Bis(2,4-dimethylphenyl)methanone and its derivatives have been studied for their antioxidant properties. For instance, a study synthesized bromophenols derivatives and assessed their antioxidant activities through various in vitro assays. These synthesized compounds demonstrated effective antioxidant power, comparable to synthetic standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Balaydın et al., 2010).

Thermally Activated Delayed Fluorescence

Bis(2,4-dimethylphenyl)methanone-based compounds have also been explored for their use in organic electronics, particularly as thermally activated delayed fluorescent (TADF) emitters. A study on such emitters showed high quantum efficiencies, demonstrating their potential in electronic applications like OLEDs (Kim, Choi, & Lee, 2016).

Catalysis in Organic Reactions

In the field of organic synthesis, derivatives of bis(2,4-dimethylphenyl)methanone have been used as catalysts. One study highlighted its use in enantioselective Michael addition reactions, showing good yields and enantiomeric excesses (Lattanzi, 2006).

Polymer Science

In polymer science, derivatives of bis(2,4-dimethylphenyl)methanone have been incorporated into poly(arylene ether sulfone)s to enhance properties like hydroxide conductivity and alkaline stability. This has implications in fields like membrane technology and ion exchange (Shi et al., 2017).

Analytical Chemistry

In analytical chemistry, bis(2,4-dimethylphenyl)methanone derivatives have been utilized in novel methods for the extraction and analysis of UV filters in biological samples. This advancement aids in pharmacokinetics, pharmacodynamics, and drug monitoring studies (Locatelli et al., 2019).

Crystallography and Structural Chemistry

The compound has also been important in the study of molecular complexes and crystal structures, contributing to the understanding of molecular interactions and hydrogen bonding mechanisms in solid-state chemistry (Toda, Tanaka, & Mak, 1985).

Pharmacological Research

In pharmacological research, derivatives have been synthesized and evaluated for potential activities like anti-implantation, anticancer, and antimicrobial activities. This indicates its relevance in drug discovery and medicinal chemistry (Pandey et al., 2002).

Material Science

In material science, the synthesis of bis(2,4-dimethylphenyl)methanone derivatives has been explored for creating materials with specific propertieslike antimicrobial, antioxidant, and insect antifeedant potency, which is crucial for applications in agriculture and healthcare (G.Thirunarayanan, 2015).

Organic Synthesis

The compound has been pivotal in the synthesis of complex organic structures, such as hemifullerene skeletons, through processes like regioselective intramolecular oxidative cyclization. This is significant in the field of synthetic organic chemistry and the development of new materials (Amaya, Ito, & Hirao, 2015).

Environmental Sensing and Monitoring

Moreover, bis(2,4-dimethylphenyl)methanone derivatives have been used to develop multiple stimuli-responsive and reversible fluorescence switches. These are promising for applications in chemical sensing and environmental monitoring, indicating their versatility in sensing technologies (Wang et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

bis(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-11-5-7-15(13(3)9-11)17(18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQSAKXSGGDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483574
Record name Bis(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dimethylphenyl)methanone

CAS RN

3478-88-4
Record name Bis(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3478-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,4-dimethylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
Bis(2,4-dimethylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
Bis(2,4-dimethylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
Bis(2,4-dimethylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
Bis(2,4-dimethylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
Bis(2,4-dimethylphenyl)methanone

Citations

For This Compound
2
Citations
ID Marpna, OR Shangpliang, K Wanniang, B Kshiar… - ACS …, 2021 - ACS Publications
A method for the synthesis of fused 1,3-dioxolanes was developed by self-condensation of glyoxal generated in situ by oxidation of acetophenones with SeO 2 in the presence of …
Number of citations: 4 pubs.acs.org
T Levesque - 2020 - escholarship.mcgill.ca
Palladium-catalyzed CH functionalization reactions offer an efficient platform to generate carbon-carbon and carbon-heteroatom bonds directly from hydrocarbon substrates. However, …
Number of citations: 3 escholarship.mcgill.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.